molecular formula C11H16N2O4S B566677 Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate CAS No. 1246549-82-5

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

Cat. No. B566677
M. Wt: 272.319
InChI Key: ADGORCZRAITKCG-UHFFFAOYSA-N
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Description

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a chemical compound with the molecular formula C11H16N2O4S . It is a white solid and is used in various chemical reactions due to its reactive thiazole ring .


Molecular Structure Analysis

The molecular structure of Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate consists of a thiazole ring, which contains sulfur and nitrogen atoms. The pi (π) electrons in the ring are free to move from one bond to other bonds, giving the ring aromatic properties .


Physical And Chemical Properties Analysis

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is a white solid . It has a molecular weight of 272.32 and a predicted density of 1.263±0.06 g/cm3 . The compound has a melting point of over 300 degrees Celsius and a predicted pKa of 4.85±0.70 .

Scientific Research Applications

Structural Analysis and Synthesis

The molecule Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate and its derivatives have been extensively studied for their structural properties and synthesis methods. For instance, Lynch and Mcclenaghan (2004) explored the structural configurations of Ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate, demonstrating how molecules associate via hydrogen-bonded dimers involving N—H⋯N and N—H⋯O interactions, which are crucial for understanding the molecule's chemical behavior and reactivity (Lynch & Mcclenaghan, 2004). Similarly, a study on the synthesis of 2-(1-Tert-Butoxycarbonylamino-2-Methyl-Butyl)-Thiazole-4-Carboxylic Acid Methyl Ester by Wang et al. (2013) contributed to the development of novel cyclic depsipeptides showing moderate cytotoxicity, emphasizing the molecule's potential in drug discovery (Wang et al., 2013).

Chemical Transformations and Applications

Albreht et al. (2009) investigated the transformations of Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate into derivatives with potential therapeutic applications, showcasing the molecule's versatility in chemical synthesis (Albreht et al., 2009). Furthermore, the research on the synthesis, crystal structure characterization, and quantum chemical computations of Ethyl 5-(thiophene-2-carbonyl)thiazole-4-carboxylate by Akhileshwari et al. (2021) highlights the molecule's significance in heterocyclic chemistry and its potential in medicinal chemistry (Akhileshwari et al., 2021).

Novel Syntheses and Material Science

Yavari et al. (2009) presented a one-pot synthesis of functionalized ethyl 1,3-thiazole-5-carboxylates, demonstrating an efficient method for producing these compounds, which could have various applications in material science and pharmaceuticals (Yavari et al., 2009). Moreover, Mahmoud (2021) described the synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives, indicating the molecule's role in creating novel compounds with potential biological activities (Mahmoud, 2021).

Drug Discovery and Molecular Docking

Recent studies have explored the molecule's application in drug discovery, particularly in the context of SARS-CoV-2. Nagarajappa et al. (2022) synthesized novel thiazole derivatives and analyzed their binding profile with SARS-CoV-2 Mpro, including drug-likeness studies, which demonstrate the compound's relevance in the search for new therapeutic agents (Nagarajappa et al., 2022).

Safety And Hazards

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate is classified as an irritant . It has hazard statements H302+H312+H332-H315-H319-H335, indicating that it is harmful if swallowed, in contact with skin, or if inhaled, and it causes skin and eye irritation and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

properties

IUPAC Name

ethyl 5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O4S/c1-5-16-9(14)8-12-6-7(18-8)13-10(15)17-11(2,3)4/h6H,5H2,1-4H3,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADGORCZRAITKCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80677532
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-(tert-butoxycarbonylamino)thiazole-2-carboxylate

CAS RN

1246549-82-5
Record name Ethyl 5-[(tert-butoxycarbonyl)amino]-1,3-thiazole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80677532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 5-{[(tert-butoxy)carbonyl]amino}-1,3-thiazole-2-carboxylate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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